1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .
Synthesis Analysis
An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale . This method is also applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .Molecular Structure Analysis
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is represented by the formula C8H12N2 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine include an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .Scientific Research Applications
Method
An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .
Results
The synthesis method was found to be efficient and applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .
2. Potential Medical Applications
Application
Compounds similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine have shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Results
The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
3. Imidazopyridines
Application
Imidazopyridines, which are similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, are found in many drug structures .
Results
While the specific results were not detailed in the source, imidazopyridines are known to have a wide range of biological activities, suggesting potential applications in drug development .
4. Analgesic Properties
Application
Compounds similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine have shown noteworthy analgesic properties .
Results
Increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
5. Chemical Structure Analysis
Application
The unique structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine makes it a subject of interest in structural analysis studies .
Method
Typically, these studies involve the use of various spectroscopic techniques to determine the structure and properties of the compound .
Results
The results of these studies can provide valuable information about the compound’s physical and chemical properties, which can be used to predict its behavior in different reactions .
6. Synthesis of N6-Substituted Analogues
Application
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be used as a starting material for the synthesis of N6-substituted analogues .
Method
The synthesis involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-C]pyridin-6-ium bromide with sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon .
Results
This method was found to be efficient for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridines .
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLWTWDUVBDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450735 | |
Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
569351-26-4 | |
Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.